molecular formula C9H9BrO2 B13620794 2-(3-Bromo-4-methoxyphenyl)acetaldehyde CAS No. 1211523-56-6

2-(3-Bromo-4-methoxyphenyl)acetaldehyde

Cat. No.: B13620794
CAS No.: 1211523-56-6
M. Wt: 229.07 g/mol
InChI Key: FJJQOYXTERTMGZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetaldehyde typically involves the bromination of 4-methoxybenzaldehyde followed by a formylation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction proceeds via the formation of a benzylic radical intermediate, which is then quenched by NBS to yield the brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: NaOMe, sodium cyanide (NaCN), and other nucleophiles.

Major Products Formed

    Oxidation: 2-(3-Bromo-4-methoxyphenyl)acetic acid.

    Reduction: 2-(3-Bromo-4-methoxyphenyl)ethanol.

    Substitution: 2-(3-Methoxy-4-methoxyphenyl)acetaldehyde (when using NaOMe).

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)acetaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, resulting in the formation of an alcohol or other derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Bromo-4-methoxybenzaldehyde: Lacks the acetaldehyde group.

    2-(3-Bromo-4-methoxyphenyl)propanoic acid: Contains a propanoic acid group instead of an aldehyde group.

Uniqueness

2-(3-Bromo-4-methoxyphenyl)acetaldehyde is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with an aldehyde functional group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

1211523-56-6

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H9BrO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,5-6H,4H2,1H3

InChI Key

FJJQOYXTERTMGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC=O)Br

Origin of Product

United States

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